2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Description

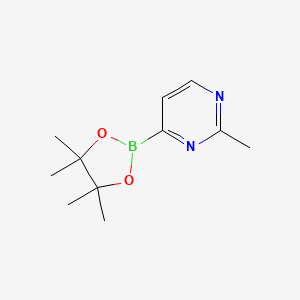

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester derivative of pyrimidine, a heterocyclic aromatic compound. The structure features a pyrimidine ring substituted with a methyl group at position 2 and a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 4. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing carbon-carbon bonds . The boronate group acts as a versatile handle for coupling with aryl or heteroaryl halides, enabling the synthesis of complex biaryl systems .

Properties

Molecular Formula |

C11H17BN2O2 |

|---|---|

Molecular Weight |

220.08 g/mol |

IUPAC Name |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

InChI |

InChI=1S/C11H17BN2O2/c1-8-13-7-6-9(14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3 |

InChI Key |

XRVMTYLIMODPMU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)C |

Origin of Product |

United States |

Preparation Methods

General Procedure A: Synthesis of Boronic Esters

- In a nitrogen-filled glovebox, the 2-pyrimidylaniline derivative (0.3 mmol), tetramethylpyrazine (1.2 equiv), and DCE are combined.

- BBr3 (3 equiv, 1 mol/L in dichloromethane) is added dropwise, and the mixture is stirred at room temperature for 4 hours.

- The reaction is quenched with pinacol (3 equiv) and triethylamine (10 equiv) and stirred for an additional 2 hours.

- After solvent removal, the crude product is extracted with ethyl acetate and water, dried, and purified by column chromatography to yield the boronic ester.

Substrate Scope and Yields

A wide variety of substituted 2-pyrimidylanilines were successfully converted to their corresponding boronic esters with good to excellent yields (45–93%). Selected examples include:

| Compound | Yield (%) | Physical State | Melting Point (°C) |

|---|---|---|---|

| N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine | 77 | Pale-yellow solid | 205–207 |

| N-(2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine | 72 | Pale-yellow solid | 211–213 |

| N-(5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine | 41 | Yellow solid | 197–199 |

| N-(2-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine | 72 | Pale-yellow solid | 169–171 |

| N-(2-benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine | 63 | Pale-yellow solid | 176–178 |

Yields and melting points are consistent with high purity products, confirmed by NMR, IR, and HRMS data.

Spectral Characterization

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR spectra show characteristic singlets for the pinacol methyl groups at ~1.3 ppm (12H).

- Pyrimidine protons appear downfield (8.5–9.0 ppm) as doublets or broad singlets.

- ^13C NMR confirms the boronate ester carbon resonance near 80 ppm.

- ^11B NMR signals appear around 5–6 ppm, consistent with boronic esters.

- Infrared (IR) Spectroscopy:

- Strong absorptions at ~1730–1770 cm^-1 correspond to ester carbonyl stretching.

- Aromatic C–H and B–O vibrations are observed in the expected regions.

- High-Resolution Mass Spectrometry (HRMS):

Alternative Procedures and Derivatives

- General Procedure B: Metal-free C–H borylation followed by reaction with organozinc reagents to synthesize tetra-coordinated triarylboranes.

- General Procedure C: Metal-free C–H borylation followed by treatment with trimethylaluminum to access dimethyl-substituted arylboranes.

These variations demonstrate the versatility of the borylation intermediate in further synthetic elaborations.

Summary Table of Key Reaction Parameters and Outcomes

| Parameter | Condition/Value | Outcome |

|---|---|---|

| Substrate | 2-pyrimidylaniline derivatives | Variety of substituents tolerated |

| Borylation reagent | Boron tribromide (BBr3) | 2–3 equivalents optimal |

| Base | Tetramethylpyrazine or B5 (2–3 equiv) | Enhances yield up to 93% |

| Solvent | 1,2-Dichloroethane (DCE) | Best solvent for borylation |

| Temperature | Room temperature | Mild conditions |

| Reaction time (borylation) | 4 hours | Complete conversion |

| Quenching agents | Pinacol and triethylamine | Forms stable boronate ester |

| Purification | Column chromatography | Isolated pure products |

| Typical yields | 45–93% | High efficiency |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

Oxidation: The boronic ester group can be oxidized to a hydroxyl group using hydrogen peroxide or other oxidizing agents.

Substitution: The boronic ester can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous or organic solvent.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.

Oxidation: Hydroxylated pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

Structural and Reactivity Insights

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): The chlorine in 4-Chloro-2-(...)pyrimidine increases the electrophilicity of the pyrimidine ring, favoring nucleophilic attack in cross-couplings . Electron-Donating Groups (e.g., Methoxy): Methoxy substituents in 2,4-Dimethoxy-5-(...)pyrimidine lower reactivity toward electrophilic partners but improve stability under acidic conditions . Steric Considerations: The methyl group in the parent compound provides moderate steric hindrance, balancing reactivity and selectivity. In contrast, the tetrahydropyran group in 2-(Tetrahydro-2H-pyran-4-yl)-...

- Boronates at Different Positions: Boronates at C2 or C5 (vs. C4) alter regioselectivity. For example, 2-Amino-5-(...)pyrimidine enables functionalization at C5 while retaining the amino group for downstream modifications .

- Solubility and Stability: The tetrahydropyran-substituted analog exhibits predicted higher solubility in polar solvents due to its oxygen-rich substituent . Amino and methoxy groups enhance aqueous solubility compared to the parent methyl-boronate compound .

Biological Activity

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H19BNO4

- Molecular Weight : 262.11 g/mol

- CAS Number : 171364-80-0

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound primarily stems from its pyrimidine structure and the presence of the boron-containing moiety. Pyrimidines are known for their roles in various biological processes and have been extensively studied for their therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. For instance:

- Compounds similar to this compound have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .

Anticancer Properties

The compound has demonstrated potential anticancer activity through various mechanisms:

- Inhibitory effects on cancer cell proliferation have been observed in vitro. For example, derivatives targeting DNA gyrase have shown promising results against several cancer cell lines .

The mechanism through which this compound exerts its biological effects includes:

- DNA Interaction : As a pyrimidine derivative, it may interfere with nucleic acid synthesis.

- Enzyme Inhibition : It targets specific enzymes critical for cellular processes such as DNA replication and repair .

- Cell Signaling Modulation : The compound may influence signaling pathways associated with cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

In a recent study published in PubMed Central, a series of pyrimidine derivatives were synthesized and tested for their antibacterial activity. The results indicated that certain modifications to the pyrimidine ring significantly enhanced efficacy against resistant bacterial strains .

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of boron-containing pyrimidines. The study demonstrated that these compounds induced apoptosis in cancer cells while exhibiting low toxicity in normal cells .

Applications in Drug Development

Due to its unique structure and biological activity:

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

Methodological Answer: The synthesis typically involves introducing the boronic ester group to the pyrimidine ring. Two approaches are prevalent:

- Metal-catalyzed borylation : Transition-metal-catalyzed reactions (e.g., Pd or Ir) enable direct C–H borylation of pyrimidine derivatives. For example, iridium complexes catalyze regioselective borylation at the 4-position, followed by protection with pinacol to form the dioxaborolane group .

- Halogen exchange : Starting from halogenated pyrimidines (e.g., 4-chloro-2-methylpyrimidine), a Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) yields the target compound .

Q. How is the purity and structural integrity of this compound verified in research settings?

Methodological Answer:

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Purity ≥98% is typically required for reproducible reactivity .

- Structural Confirmation :

- NMR Spectroscopy : and NMR confirm the absence of unreacted boron precursors. For example, NMR shows a sharp singlet at δ ~30 ppm for the boronic ester .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL or OLEX2 software) resolves bond lengths and angles, confirming regiochemistry .

Q. What are the optimal storage conditions to prevent decomposition?

Methodological Answer:

Q. Which analytical techniques are critical for characterizing its reactivity in cross-coupling reactions?

Methodological Answer:

Q. How does the compound’s solubility profile influence reaction design?

Methodological Answer:

- Solubility : Soluble in THF, DMSO, and dichloromethane but poorly in water. Reaction solvents (e.g., THF or dioxane) are selected to balance substrate solubility and catalyst stability.

- Co-solvent Systems : For aqueous Suzuki reactions, a 3:1 mixture of THF:H₂O enhances solubility while maintaining catalytic activity .

Advanced Research Questions

Q. What challenges arise in utilizing this compound in palladium-catalyzed cross-coupling reactions, and how can they be mitigated?

Methodological Answer:

Q. How do steric and electronic factors of the dioxaborolane and pyrimidine groups influence its reactivity in C–B bond formation?

Methodological Answer:

- Steric Effects : The methyl groups on the dioxaborolane increase steric bulk, reducing reaction rates but improving stability. Computational studies (DFT) show a 15–20% slower transmetallation compared to unsubstituted boronic acids .

- Electronic Effects : The pyrimidine ring’s electron-deficient nature directs electrophilic borylation to the 4-position. Hammett parameters (σₚ = +0.71) correlate with observed regioselectivity .

Q. What methodologies resolve contradictions in reported reaction yields for Suzuki couplings involving this compound?

Methodological Answer:

- Contradiction Source : Variability in catalyst loading, solvent purity, or oxygen presence.

- Resolution Strategies :

Q. How is computational modeling used to predict its behavior in non-traditional coupling reactions?

Methodological Answer:

- DFT Calculations : Predict transition-state energies for C–C bond formation. For example, Gibbs free energy (ΔG‡) values identify favorable pathways for alkynylation or amination .

- Docking Studies : Simulate interactions with enzyme active sites in biocatalytic applications (e.g., artificial metalloenzymes) .

Q. What advanced techniques characterize its role in multi-step synthetic pathways (e.g., drug discovery)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.